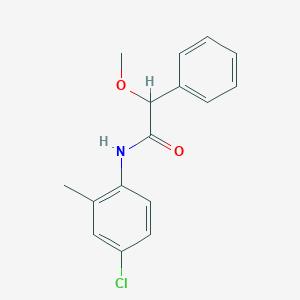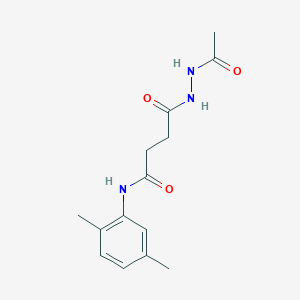![molecular formula C16H17BrO4 B3936745 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
Overview
Description
2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a bromophenoxy group and a dimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene typically involves the reaction of 2-bromophenol with 2-(2-chloroethoxy)-1,3-dimethoxybenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated or reduced derivatives.
Scientific Research Applications
2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
- 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene
Uniqueness
2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
IUPAC Name |
2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDYKQLQVNATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-triethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3936668.png)
![N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3936671.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B3936686.png)
![6-tert-butyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936694.png)
![8-(4-CHLOROPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3936703.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide](/img/structure/B3936709.png)

![1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide](/img/structure/B3936719.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B3936730.png)
![2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936735.png)
![1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936749.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3936760.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
